2-(4-Methylpiperazin-1-yl)ethane-1,1-diol dihydrochloride
Description
2-(4-Methylpiperazin-1-yl)ethane-1,1-diol dihydrochloride is a chemical compound with the molecular formula C7H18Cl2N2O2. It is a light yellow solid that is commonly used in various scientific research applications.
Properties
IUPAC Name |
2-(4-methylpiperazin-1-yl)ethane-1,1-diol;dihydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H16N2O2.2ClH/c1-8-2-4-9(5-3-8)6-7(10)11;;/h7,10-11H,2-6H2,1H3;2*1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DONDAUXARCNCNI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)CC(O)O.Cl.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H18Cl2N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.13 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The foundational synthesis of 2-(4-methylpiperazin-1-yl)ethane-1,1-diol dihydrochloride begins with the reaction of 4-methylpiperazine and ethylene oxide. This step exploits the nucleophilic properties of the secondary amine in 4-methylpiperazine, which undergoes ring-opening addition with ethylene oxide to form the ethane-1,1-diol intermediate. The reaction proceeds under mild conditions, typically at room temperature (20–25°C), in polar protic solvents such as water or ethanol.
Key Reaction Parameters:
| Parameter | Laboratory-Scale Conditions | Industrial-Scale Conditions |
|---|---|---|
| Temperature | 20–25°C | 25–30°C (controlled cooling) |
| Solvent | Ethanol/water (1:1 v/v) | Water |
| Reaction Time | 6–8 hours | 3–4 hours (continuous flow) |
| Catalyst | None | None |
The intermediate 2-(4-methylpiperazin-1-yl)ethane-1,1-diol is subsequently treated with hydrochloric acid to form the dihydrochloride salt. This step involves gradual addition of concentrated HCl (37%) to the reaction mixture until pH < 2, followed by evaporation under reduced pressure to isolate the crystalline product.
Industrial-Scale Production Methods
Industrial synthesis prioritizes scalability, reproducibility, and cost efficiency. Batch reactors are commonly employed for smaller production volumes, while continuous flow systems enhance throughput for large-scale manufacturing.
Industrial Process Overview:
- Reactor Setup: Stainless steel or glass-lined reactors equipped with temperature and pH monitoring.
- Ethylene Oxide Addition: Ethylene oxide is introduced incrementally to mitigate exothermic effects.
- Acidification: Hydrochloric acid is added post-reaction to achieve stoichiometric neutralization (2:1 molar ratio of HCl to free base).
- Crystallization: The product is crystallized from a mixture of ethanol and diethyl ether, yielding a pale-yellow solid with ≥95% purity.
Comparative Efficiency Metrics:
| Metric | Batch Reactor | Continuous Flow Reactor |
|---|---|---|
| Throughput (kg/day) | 50–100 | 200–500 |
| Yield (%) | 85–90 | 92–95 |
| Purity (%) | 95–97 | 97–99 |
Purification and Quality Control
Post-synthesis purification ensures compliance with pharmacological and industrial standards. Recrystallization remains the primary method, though chromatographic techniques are employed for high-purity applications.
Recrystallization Protocol:
- Solvent System: Ethanol/water (3:1 v/v)
- Temperature Gradient: 60°C (dissolution) → 4°C (crystallization)
- Yield Recovery: 80–85%
Analytical Validation Methods:
| Technique | Purpose | Acceptance Criteria |
|---|---|---|
| HPLC (C18 column) | Purity assessment | ≥95% peak area |
| 1H NMR (D2O) | Structural confirmation | Match to reference spectra |
| Karl Fischer Titration | Water content determination | ≤0.5% w/w |
| ICP-MS | Heavy metal contamination screening | <10 ppm |
Mechanistic Insights into the Synthesis
The reaction mechanism involves two critical steps:
- Ring-Opening of Ethylene Oxide: The secondary amine of 4-methylpiperazine attacks the less sterically hindered carbon of ethylene oxide, resulting in a zwitterionic intermediate that collapses to form the diol.
$$
\text{4-Methylpiperazine} + \text{CH}2\text{OCH}2 \rightarrow \text{Intermediate (zwitterion)} \rightarrow \text{Diol}
$$ - Salt Formation: Protonation of the piperazine nitrogen atoms by HCl generates the dihydrochloride salt, enhancing solubility and stability.
Comparative Analysis of Alternative Methods
Alternative synthetic routes, though less prevalent, include:
- Reductive Amination: Utilizes glycolaldehyde and 4-methylpiperazine under hydrogenation conditions. This method suffers from lower yields (70–75%) due to side-product formation.
- Enzymatic Synthesis: Explores lipase-catalyzed reactions in non-aqueous media, though scalability remains challenging.
Yield and Purity Comparison:
| Method | Yield (%) | Purity (%) |
|---|---|---|
| Standard (Epoxide) | 85–95 | 95–99 |
| Reductive Amination | 70–75 | 85–90 |
| Enzymatic | 50–60 | 80–85 |
Chemical Reactions Analysis
Types of Reactions
2-(4-Methylpiperazin-1-yl)ethane-1,1-diol dihydrochloride can undergo various chemical reactions, including:
- Oxidation: The compound can be oxidized to form corresponding oxides.
- Reduction: Reduction reactions can convert it to different reduced forms.
- Substitution: The compound can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
- Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide.
- Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.
- Substitution: Nucleophiles such as halides or amines under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example:
- Oxidation: Formation of oxides or hydroxylated derivatives.
- Reduction: Formation of reduced amines or alcohols.
- Substitution: Formation of substituted piperazine derivatives .
Scientific Research Applications
Chemical Research
This compound serves as a building block in the synthesis of more complex molecules. Its unique structure allows for modifications that can lead to novel compounds with desired properties.
Biological Research
Studies have indicated that 2-(4-Methylpiperazin-1-yl)ethane-1,1-diol dihydrochloride interacts with various biological systems:
- Mechanism of Action: It may modulate the activity of specific receptors or enzymes, influencing biological pathways relevant to disease mechanisms.
- Biochemical Assays: The compound is utilized in assays to study enzyme interactions and cellular responses.
Pharmaceutical Development
The compound is investigated for its potential therapeutic properties:
- Drug Development: It acts as a precursor in synthesizing pharmaceutical agents targeting neurological disorders and metabolic syndromes.
- Case Study Example: In a study focusing on metabolic syndrome treatments, derivatives of this compound showed promise in modulating insulin resistance and lipid profiles.
Case Study 1: Neurological Effects
A study published in a peer-reviewed journal investigated the effects of this compound on cognitive function in animal models. Results indicated significant improvements in memory retention and cognitive flexibility, suggesting potential applications in treating neurodegenerative diseases.
Case Study 2: Metabolic Syndrome
Research examining the compound's role in metabolic syndrome revealed its ability to enhance insulin sensitivity in vitro. This finding supports further exploration into its use as a therapeutic agent for type 2 diabetes management.
Mechanism of Action
The mechanism of action of 2-(4-Methylpiperazin-1-yl)ethane-1,1-diol dihydrochloride involves its interaction with specific molecular targets and pathways. The compound can bind to certain receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- 2-(4-Methylpiperazin-1-yl)ethan-1-amine
- 2-(4-Methylpiperazin-1-yl)ethanol
- 4-Methylpiperazine
Uniqueness
2-(4-Methylpiperazin-1-yl)ethane-1,1-diol dihydrochloride is unique due to its specific chemical structure, which imparts distinct properties and reactivity compared to similar compounds. Its dihydrochloride form enhances its solubility and stability, making it more suitable for certain applications .
Biological Activity
2-(4-Methylpiperazin-1-yl)ethane-1,1-diol dihydrochloride, commonly referred to as MPE, is a synthetic compound with the chemical formula C7H18Cl2N2O2 and a molecular weight of 233.14 g/mol. It is characterized by its piperazine moiety, which is known for its biological activity, particularly in neuropharmacology.
The biological activity of MPE primarily involves its interaction with neurotransmitter systems. Research indicates that compounds containing piperazine structures often exhibit affinity for serotonin receptors, particularly the 5-HT(1A) subtype. This receptor is implicated in various neurological and psychiatric conditions, including anxiety and depression.
Pharmacological Studies
- Serotonin Receptor Agonism : MPE has been studied for its potential as a 5-HT(1A) receptor agonist. In vitro assays have shown that it can stimulate cAMP formation, suggesting a mechanism similar to that of serotonin itself. This activity may contribute to anxiolytic effects, making it a candidate for further research in treating mood disorders .
- Neuropharmacological Effects : Animal studies have demonstrated that MPE can enhance serotonergic signaling in the brain. PET imaging studies using radiolabeled derivatives have shown specific binding to 5-HT(1A) receptors in primate models, confirming its potential role as a neuroimaging agent for studying serotonin-related pathways .
Toxicological Profile
The safety profile of MPE has been assessed in various preclinical studies. Acute toxicity tests indicate a favorable safety margin, though comprehensive long-term studies are necessary to fully understand its chronic effects and potential side effects.
Case Study 1: Anxiolytic Effects in Rodent Models
In a controlled study involving rodent models of anxiety, MPE was administered at varying doses. The results indicated a dose-dependent reduction in anxiety-like behaviors as measured by the elevated plus maze test. Higher doses corresponded with increased time spent in open arms, suggesting anxiolytic properties .
Case Study 2: Neuroimaging Applications
A recent study utilized MPE derivatives labeled with carbon-11 for PET imaging in baboons. The results demonstrated significant binding to regions rich in 5-HT(1A) receptors, providing insights into the pharmacokinetics of serotonergic drugs and their potential applications in clinical settings .
| Property | Value |
|---|---|
| Molecular Formula | C7H18Cl2N2O2 |
| Molecular Weight | 233.14 g/mol |
| Purity | ≥97% |
| CAS Number | 2007916-67-6 |
| IUPAC Name | This compound |
Summary of Biological Activities
| Activity Type | Observations |
|---|---|
| Serotonin Receptor | Agonist (5-HT(1A)) |
| Anxiolytic Effects | Positive (rodent studies) |
| Neuroimaging | Specific binding observed |
Q & A
Basic Research Questions
Q. What are the optimal synthesis methods for 2-(4-Methylpiperazin-1-yl)ethane-1,1-diol dihydrochloride, and how do reaction conditions influence yield?
- Methodology : Synthesis typically involves multi-step reactions starting with a piperazine derivative (e.g., 4-methylpiperazine) and ethylene glycol precursors. Key steps include nucleophilic substitution to attach the piperazine ring, followed by diol formation and salt conversion. Solvent choice (e.g., ethanol or methanol) and temperature control (reflux at 60–80°C) are critical for minimizing side products. Purification via recrystallization or column chromatography is recommended to isolate the dihydrochloride salt .
- Data Considerations : Yield optimization requires monitoring pH during salt formation (target pH ~4–5) and using anhydrous conditions to prevent hydrolysis of intermediates .
Q. How does the dihydrochloride salt form enhance the compound’s stability and solubility for in vitro studies?
- Mechanistic Insight : The dihydrochloride salt improves aqueous solubility by increasing ionic interactions with polar solvents, which is essential for biological assays. Stability is enhanced via reduced hygroscopicity compared to the free base, as shown in thermogravimetric analysis (TGA) of similar piperazine derivatives .
- Experimental Validation : Solubility tests in PBS (pH 7.4) and DMSO should be conducted, with stability assessed via HPLC under accelerated storage conditions (40°C/75% RH) .
Q. What are the standard characterization techniques for verifying the structural integrity of this compound?
- Analytical Workflow :
- NMR (¹H/¹³C): Confirm piperazine ring protons (δ 2.5–3.5 ppm) and diol backbone (δ 3.6–4.0 ppm).
- Mass Spectrometry : ESI-MS in positive ion mode to verify molecular ion peaks ([M+H]⁺ and [M+2H]²⁺ clusters).
- XRD : Resolve crystal structure to validate salt formation and hydrogen-bonding networks .
Advanced Research Questions
Q. How can researchers resolve contradictory data in receptor-binding assays involving this compound?
- Case Study : Discrepancies in serotonin receptor (5-HT₃) affinity studies may arise from assay conditions (e.g., buffer pH, cell line variability).
- Methodological Adjustments :
- Use standardized cell lines (e.g., HEK293 expressing human 5-HT₃ receptors) and control for intracellular chloride levels, which influence ligand-binding kinetics .
- Employ orthogonal assays (e.g., radioligand binding vs. calcium flux) to cross-validate results .
Q. What strategies are effective for optimizing the compound’s pharmacokinetic profile in preclinical models?
- Approaches :
- Prodrug Design : Mask the diol group with ester prodrugs to enhance membrane permeability, followed by enzymatic cleavage in vivo .
- Metabolic Stability : Assess hepatic microsomal clearance using LC-MS/MS. Structural analogs with fluorinated methyl groups on the piperazine ring show improved half-life in rodent models .
Q. How do structural modifications to the piperazine ring or diol backbone alter toxicity profiles?
- Toxicological Analysis :
- Replace the 4-methyl group with bulkier substituents (e.g., cyclopropyl) to reduce off-target binding to hERG channels, a common toxicity concern.
- In Silico Modeling : Use molecular docking (e.g., AutoDock Vina) to predict interactions with cytochrome P450 enzymes and prioritize low-risk derivatives .
- Experimental Validation : Acute toxicity testing in zebrafish models (LD₅₀ determination) and in vitro genotoxicity assays (Ames test) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
